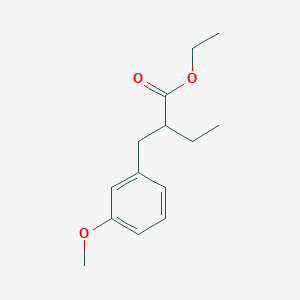
Ethyl 2-(3-methoxybenzyl)butanoate
Beschreibung
Ethyl 2-(3-methoxybenzyl)butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Eigenschaften
Molekularformel |
C14H20O3 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
ethyl 2-[(3-methoxyphenyl)methyl]butanoate |
InChI |
InChI=1S/C14H20O3/c1-4-12(14(15)17-5-2)9-11-7-6-8-13(10-11)16-3/h6-8,10,12H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
LHNBXZFRERDASO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC(=CC=C1)OC)C(=O)OCC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-methoxybenzyl)butanoate typically involves the esterification of 3-methoxybenzyl alcohol with butanoic acid in the presence of an acid catalyst. This reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-methoxybenzyl alcohol+butanoic acidacid catalystethyl 2-(3-methoxybenzyl)butanoate+water
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3-methoxybenzyl alcohol and butanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products:
Hydrolysis: 3-methoxybenzyl alcohol and butanoic acid.
Reduction: 3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-methoxybenzyl)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl 2-(3-methoxybenzyl)butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The ester linkage can also undergo hydrolysis, releasing the active 3-methoxybenzyl alcohol, which may exert its effects through various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl butanoate: A simpler ester with a fruity odor, commonly used in flavorings.
Methyl 3-methoxybenzoate: Similar aromatic structure but with a methyl ester group.
3-Methoxybenzyl alcohol: The alcohol precursor used in the synthesis of ethyl 2-(3-methoxybenzyl)butanoate.
Uniqueness: this compound stands out due to its combination of a butanoate ester and a methoxybenzyl group, which imparts unique chemical and physical properties. This combination allows for diverse applications in various fields, from chemistry to medicine.
Biologische Aktivität
Ethyl 2-(3-methoxybenzyl)butanoate is a chemical compound that has garnered interest due to its potential biological activities. This article provides an overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
- Molecular Formula : C13H18O3
- Molecular Weight : 222.28 g/mol
- CAS Number : 609-12-1
This compound exhibits its biological activity primarily through:
- Interaction with Enzymes : The compound may modulate enzyme activity, influencing various biochemical pathways.
- Receptor Binding : It potentially binds to specific receptors, which could alter physiological responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. For instance, a study reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant potency.
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.125 |
| Staphylococcus aureus | 0.073 |
| Klebsiella pneumoniae | 0.109 |
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Research indicates that it may reduce the expression of pro-inflammatory cytokines in cell models, suggesting potential therapeutic applications in inflammatory diseases.
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated. The compound exhibited selective cytotoxicity against cancer cell lines, with IC50 values demonstrating its potential as an anticancer agent.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. The results showed that the compound significantly inhibited bacterial growth compared to standard antibiotics. -
In Vitro Anti-inflammatory Study :
Another investigation assessed the anti-inflammatory properties of the compound in BV-2 microglial cells, revealing a reduction in nitric oxide production and inflammatory cytokine release at concentrations as low as 10 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


